2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride
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Overview
Description
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is an organic compound with a unique chemical structure. It is a white to off-white crystalline powder that is stable under normal conditions. This compound is soluble in water and alcohols but has limited solubility in some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone Hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidonium Chloride
- Triacetonamine Hydrochloride
Uniqueness
2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVFDPJAYRBUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858465 |
Source
|
Record name | Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54996-05-3 |
Source
|
Record name | Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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